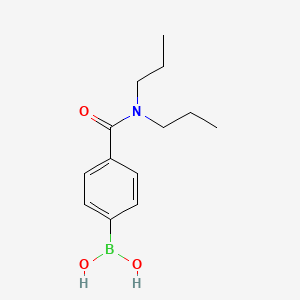

4-(Dipropylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(dipropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-3-9-15(10-4-2)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,17-18H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGIJQOMEWJVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CCC)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657207 | |

| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-32-0 | |

| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dipropylcarbamoyl)phenylboronic acid CAS number

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organoboron compound with significant potential in chemical synthesis and pharmaceutical research. We will delve into its chemical properties, synthesis, applications, and safe handling protocols, offering insights grounded in established scientific principles.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including many active pharmaceutical ingredients. This compound belongs to this important class of reagents. The presence of the dipropylcarbamoyl group can modulate the compound's solubility, electronic properties, and pharmacokinetic profile, making it a valuable building block for drug discovery and materials science. Phenylboronic acid and its derivatives are known to form reversible complexes with compounds containing diol functionalities, an interaction that has been widely exploited for diagnostic and therapeutic applications, such as glucose sensing and targeted drug delivery.[1][2]

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 850568-32-0 | [3][4][5] |

| Molecular Formula | C13H20BNO3 | [3][4] |

| Molecular Weight | 249.11 g/mol | [3][4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 120-124 °C | [4] |

| Synonyms | 4-(N,N-Dipropylaminocarbonyl)phenylboronic acid, 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid | [4] |

Synthesis of this compound: A Mechanistic Overview

While specific synthesis procedures for this exact molecule may be proprietary, a common and reliable method for preparing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[2]

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

-

Formation of the Grignard Reagent: 4-Bromo-N,N-dipropylbenzamide is reacted with magnesium turnings in an anhydrous ether solvent (such as THF or diethyl ether) to form the corresponding phenylmagnesium bromide. The inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

-

Borylation and Hydrolysis: The Grignard reagent is then added, typically at low temperature, to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The borate ester intermediate is subsequently hydrolyzed with an aqueous acid to yield the final this compound.

Caption: Proposed synthesis workflow for this compound.

Key Applications in Research and Drug Development

The utility of this compound stems from the versatile reactivity of the boronic acid group.

-

Suzuki-Miyaura Cross-Coupling: This is arguably the most significant application. The compound can be coupled with a wide array of aryl or vinyl halides to construct complex biaryl or styrenyl structures. These motifs are prevalent in many marketed drugs and drug candidates. The dipropylcarbamoyl moiety can influence the pharmacokinetic properties of the final molecule.

Caption: The Suzuki-Miyaura cross-coupling reaction.

-

Drug Discovery and Medicinal Chemistry: Phenylboronic acid derivatives are being investigated for various therapeutic applications. They can act as enzyme inhibitors or be incorporated into larger molecules to improve their biological activity. Boron-containing drugs have shown promise in targeting specific biological pathways.[6]

-

Bioconjugation and Sensing: The ability of boronic acids to reversibly bind with diols makes them excellent tools for bioconjugation.[6] This property is harnessed to attach molecules to sugars on cell surfaces or proteins, which is crucial for developing biosensors and targeted therapies.[1][7] For example, this interaction is the basis for glucose-sensitive materials designed for self-regulated insulin delivery.[8]

-

Materials Science: Arylboronic acids are used to create advanced polymers and materials. Phenylboronic acid-functionalized nanoparticles have been developed for pH-responsive drug delivery systems.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Category | GHS Classification | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][10] |

Storage: Store in a well-ventilated place at 2-8°C.[4] Keep the container tightly closed and protected from moisture.

Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[10]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized, step-by-step methodology for using this compound in a Suzuki-Miyaura reaction. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To couple this compound with an aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2-3 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality and Self-Validation:

-

Inert Atmosphere (Step 2): The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures catalytic activity throughout the reaction.

-

Degassed Solvents (Step 3): Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas) is a critical self-validating step for reproducible results.

-

Base (Step 1): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact reaction efficiency.

-

Monitoring (Step 5): Regularly monitoring the reaction prevents unnecessary heating, which can lead to side product formation, and confirms the reaction has reached completion.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its utility in robust C-C bond formation via the Suzuki-Miyaura coupling, combined with the potential for its carbamoyl moiety to fine-tune molecular properties, makes it a significant tool in the synthesis of novel pharmaceuticals and advanced materials. Adherence to established safety protocols is paramount for its effective and safe utilization in the laboratory.

References

- (4-(Dipropylcarbamoyl)phenyl)boronic acid, 98% Purity, C13H20BNO3, 10 grams. Google Cloud.

- This compound | 850568-32-0. ChemicalBook.

- 4-(DIPROPYLCARBAMOYL)

- SAFETY D

- Safety D

- SAFETY D

- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.

- (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5. Sigma-Aldrich.

- 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375. PubChem.

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.

- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC.

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH.

- Phenylboronic Acid-polymers for Biomedical Applic

- Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.

- Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.

- Phenylboronic acid – preparation and applic

- Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regul

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 850568-32-0 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid

This guide provides a comprehensive technical overview of 4-(Dipropylcarbamoyl)phenylboronic acid, a versatile reagent with significant applications in pharmaceutical development and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document details the compound's fundamental properties, synthesis, and key applications, supported by actionable protocols and safety information.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is an organoboron compound characterized by a phenylboronic acid moiety substituted with a dipropylcarbamoyl group. This structure imparts specific reactivity and solubility properties that are highly valuable in synthetic chemistry.

Compound Identity

A precise understanding of a compound's identity is foundational to its successful application. The key identifiers for this reagent are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(N,N-Dipropylaminocarbonyl)phenylboronic acid | [1][2] |

| CAS Number | 850568-32-0 | [1][3] |

| Molecular Formula | C13H20BNO3 | [1][3] |

| Molecular Weight | 249.11 g/mol | [1] |

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and appropriate use in experimental setups.

| Property | Value | Source |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 120-124 °C | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Section 2: Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs its use. A common synthetic route involves a multi-step process starting from 4-bromobenzoic acid.

Generalized Synthesis Pathway

The synthesis logically proceeds by first forming the amide, followed by a metal-halogen exchange and subsequent borylation.

Caption: Generalized synthesis of this compound.

Causality of Experimental Choices:

-

Amide Formation First: The carboxylic acid is first converted to an amide. This is critical because the acidic proton of the carboxyl group is incompatible with the highly basic organolithium or Grignard reagents required for the subsequent borylation step.

-

Metal-Halogen Exchange: The bromine atom on the aromatic ring is replaced with a more reactive metal (like lithium or magnesium), creating a potent nucleophile.

-

Borylation and Hydrolysis: This nucleophilic arylmetal species attacks the electrophilic boron atom of a trialkyl borate. The resulting boronate ester is then hydrolyzed under aqueous conditions to yield the final boronic acid.[4]

Section 3: Key Applications in Research and Drug Development

Phenylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[5][6] The unique substitution on this compound makes it a valuable building block for introducing a functionalized phenyl group into complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][] This reaction is a mainstay in the pharmaceutical industry for synthesizing biaryl and poly-aryl structures, which are common motifs in drug candidates.[5]

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Biomedical Applications

Beyond cross-coupling, the boronic acid moiety itself has intrinsic properties that are leveraged in drug development and diagnostics. Phenylboronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes sugars and glycoproteins.[6][8][9] This interaction is the basis for:

-

Glucose Sensing: Developing sensors for monitoring glucose levels in diabetic patients.[6][10]

-

Drug Delivery: Creating stimuli-responsive drug delivery systems where drug release is triggered by changes in glucose concentration or pH.[11][12]

-

Tumor Targeting: Targeting cancer cells, which often overexpress sialic acid-containing glycoproteins on their surface.[8][9]

Section 4: Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for using this compound in a Suzuki-Miyaura coupling reaction.

Workflow Overview

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology

Objective: To couple this compound with 4-bromoanisole.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Tricyclohexylphosphine (PCy₃, 0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen line

Procedure:

-

Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

-

Reagent Addition: To the reaction flask, add this compound, 4-bromoanisole, and the solvent (toluene/water mixture).

-

Inerting: Bubble nitrogen through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst and Base Addition: Under a positive pressure of nitrogen, add the base (K₃PO₄), the palladium catalyst (Pd(OAc)₂), and the phosphine ligand (PCy₃). The steric bulk and electron-donating nature of PCy₃ is often effective for activating aryl chlorides and bromides.[]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

-

Monitoring: Track the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product via flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13] Work in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is at 2-8 °C.[1][2] The compound should be protected from moisture.[15]

References

-

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]

-

4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3. (n.d.). PubChem. Retrieved from [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. Retrieved from [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

-

4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved from [Link]

-

Development of Phenylboronic Acid Containing Mucoadhesive Hydrogel Materials for Ophthalmic Drug delivery applications. (2012). Investigative Ophthalmology & Visual Science, 53(14), 497. Retrieved from [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2018). International Journal of Nanomedicine, 13, 421–432. Retrieved from [Link]

-

Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (n.d.). Hopax. Retrieved from [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. Retrieved from [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). RSC Advances, 9(54), 31649–31653. Retrieved from [Link]

-

4-(diethylcarbamoyl)phenylboronic acid (C11H16BNO3). (n.d.). PubChemLite. Retrieved from [Link]

-

Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phenylboronic acid – preparation and application. (2024). Georganics. Retrieved from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

- Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers, 15(8), 1968. Retrieved from [Link]

Sources

- 1. This compound | 850568-32-0 [chemicalbook.com]

- 2. This compound | 850568-32-0 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 8. japsonline.com [japsonline.com]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

Introduction

4-(Dipropylcarbamoyl)phenylboronic acid is a specialized organic compound that is gaining traction in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its utility is primarily centered on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The dipropylcarbamoyl functional group imparts distinct solubility and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting coupled products. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a plausible synthetic route, detailed protocols for its application in Suzuki-Miyaura coupling, and methods for its characterization. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique attributes of this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Synonyms | 4-(N,N-Dipropylcarbamoyl)phenylboronic acid, [4-(Dipropylcarbamoyl)phenyl]boronic acid | - |

| CAS Number | 850568-32-0 | [1] |

| Molecular Formula | C₁₃H₂₀BNO₃ | [1] |

| Molecular Weight | 249.11 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 120-124 °C | [1] |

| Solubility | Soluble in many polar organic solvents. | [2] |

Note: Some properties are based on data for closely related analogs and should be confirmed experimentally.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely available in the peer-reviewed literature, a common and effective method for the preparation of substituted phenylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis[3]. A plausible synthetic route starting from 4-bromo-N,N-dipropylbenzamide is outlined below. The causality behind this experimental choice lies in the ready availability of the starting bromo-amide and the high efficiency of the lithium-halogen exchange followed by borylation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on established methods for analogous compounds[2][4]. Optimal conditions may need to be determined empirically.

Materials:

-

4-bromo-N,N-dipropylbenzamide

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo-N,N-dipropylbenzamide (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the efficient generation of the aryllithium intermediate.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The low temperature during the addition of the borate is crucial to prevent side reactions.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds[5]. The boronic acid serves as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination[5].

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propyl groups of the carbamoyl moiety, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as a set of doublets in the downfield region (typically 7-8.5 ppm). The propyl groups will show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the propyl groups. The carbon atom attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. The expected molecular ion peak [M+H]⁺ would be at m/z 250.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretch from the boronic acid group (around 3200-3500 cm⁻¹).

-

C-H stretches from the aromatic ring and alkyl chains (around 2850-3100 cm⁻¹).

-

A strong C=O stretch from the amide group (around 1630-1680 cm⁻¹).

-

B-O stretching vibrations (around 1310-1350 cm⁻¹).

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be sensitive to moisture and air, so storage under an inert atmosphere is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, a representative protocol for its application, and key characterization methods. While specific experimental data for this compound is not widely published, the information provided, based on established chemical principles and data from analogous compounds, serves as a strong foundation for researchers to incorporate this promising molecule into their synthetic strategies.

References

- U.S. Patent 6,576,789 B1, "Process for the preparation of substituted phenylboronic acids," issued June 10, 2003. [URL: https://patents.google.

- ChemicalBook, "this compound," accessed January 6, 2026. [URL: https://www.chemicalbook.com/ProductList_US_CB0243319_EN.htm]

- Chem-Impex, "4-(Diethylcarbamoyl)phenylboronic acid," accessed January 6, 2026. [URL: https://www.chemimpex.com/products/4-diethylcarbamoyl-phenylboronic-acid]

- PubChem, "(4-(Cyclopropylcarbamoyl)phenyl)boronic acid," accessed January 6, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773359]

- PubChem, "4-(Diethylcarbamoyl)phenylboronic Acid," accessed January 6, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773375]

- Journal of Nanostructures, "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst," accessed January 6, 2026. [URL: https://jnanostr.nanoscience-technology.org/article_146209.html]

- ResearchGate, "Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study," accessed January 6, 2026. [URL: https://www.researchgate.

- National Institutes of Health, "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates," accessed January 6, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773531/]

- ResearchGate, "FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom)," accessed January 6, 2026. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_321042084]

- Royal Society of Chemistry, "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information," accessed January 6, 2026. [URL: https://www.rsc.

- Google Patents, "A kind of preparation method of 4 amino phenyl boronic acid derivative," accessed January 6, 2026. [URL: https://patents.google.

- MDPI, "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," accessed January 6, 2026. [URL: https://www.mdpi.com/1420-3049/24/19/3592]

- Thieme Chemistry, "Optimization of Organolithium Reactions," accessed January 6, 2026. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0030-1258380.pdf]

- ResearchGate, "Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.," accessed January 6, 2026. [URL: https://www.researchgate.

- ResearchGate, "FT-IR spectra of PA-1, benzene-1,4-diboronic acid and PB-1.," accessed January 6, 2026. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-PA-1-benzene-1-4-diboronic-acid-and-PB-1-The-red-box-represents-the_fig3_365115599]

- National Institutes of Health, "Time-Resolved Spectroscopic Study of N, N-Di(4-bromo)nitrenium Ions in Selected Solutions," accessed January 6, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321521/]

- Google Patents, "Process for producing phenylboronic acids and triphenylboroxines," accessed January 6, 2026. [URL: https://patents.google.

- Sigma-Aldrich, "4-(Dimethylcarbamoyl)phenylboronic acid," accessed January 6, 2026. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/715492]

- National Institutes of Health, "A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies," accessed January 6, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6886915/]

- IntechOpen, "Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry," accessed January 6, 2026. [URL: https://www.intechopen.com/chapters/72887]

- Google Patents, "Process for preparing organic boronic acid derivatives using diboronic acid," accessed January 6, 2026. [URL: https://patents.google.

- ACS Publications, "Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces," accessed January 6, 2026. [URL: https://pubs.acs.org/doi/10.1021/la036398o]

- National Institutes of Health, "Improvement on synthesis of different alkyl-phenylboronic acid," accessed January 6, 2026. [URL: https://pubmed.ncbi.nlm.nih.gov/20201431/]

- ResearchGate, "Suzuki coupling between phenylboronic acid and aryl halides.," accessed January 6, 2026. [URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig5_348212176]

- YouTube, "Suzuki cross-coupling reaction," accessed January 6, 2026. [URL: https://www.youtube.

- ResearchGate, "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," accessed January 6, 2026. [URL: https://www.researchgate.

- Organic Chemistry Data, "13C NMR Chemical Shifts," accessed January 6, 2026. [URL: https://www.

- YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," accessed January 6, 2026. [URL: https://www.youtube.

- Google Patents, "Formulation of boronic acid compounds," accessed January 6, 2026. [URL: https://patents.google.

- SpectraBase, "1,4-Benzenediboronic acid - Optional[FTIR] - Spectrum," accessed January 6, 2026. [URL: https://spectrabase.com/spectrum/1ZUv5HYXFO]

- National Institutes of Health, "Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations," accessed January 6, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7783318/]

- Preprints.org, "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark," accessed January 6, 2026. [URL: https://www.preprints.org/manuscript/202201.0391/v1]

- Sigma-Aldrich, "(4-(Cyclopropylcarbamoyl)phenyl)boronic acid," accessed January 6, 2026. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6fa42f]

- Royal Society of Chemistry, "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications," accessed January 6, 2026. [URL: https://pubs.rsc.org/en/content/chapterhtml/2015/bk9781782621623-00001?isbn=978-1-78262-162-3]

- Royal Society of Chemistry, "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information," accessed January 6, 2026. [URL: https://www.rsc.

Sources

- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

4-(Dipropylcarbamoyl)phenylboronic acid chemical properties

An In-Depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This compound is a specialized organic compound featuring a phenylboronic acid moiety functionalized with a dipropylcarbamoyl group. This strategic combination makes it a valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The boronic acid group serves as the reactive handle for carbon-carbon bond formation, while the amide substituent modulates the molecule's electronic properties, solubility, and steric profile. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, applications in research and development, and detailed protocols for its safe handling and use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecules, novel pharmaceuticals, and advanced materials.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The molecule's structure is centered around a benzene ring, substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and a dipropylcarbamoyl [-C(=O)N(CH₂CH₂CH₃)₂] group, respectively. This substitution pattern is key to its utility, allowing it to act as a versatile synthon.

The presence of the boronic acid functionality categorizes it as a mild Lewis acid.[2] The dipropylcarbamoyl group, containing a polar amide bond and nonpolar alkyl chains, imparts a degree of lipophilicity, influencing its solubility profile. While specific solubility data is not widely published, it is expected to be soluble in polar organic solvents like THF, dioxane, and alcohols, and poorly soluble in nonpolar solvents such as hexanes, a characteristic common to many phenylboronic acids.[2][3][4]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 850568-32-0 | [1][5][6] |

| Molecular Formula | C₁₃H₂₀BNO₃ | [1][5] |

| Molecular Weight | 249.11 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 120-124 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Synonyms | 4-(N,N-Dipropylaminocarbonyl)phenylboronic acid | [1] |

For optimal stability, the compound should be stored in a cool, dry environment, away from moisture, as boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[2]

Spectroscopic and Analytical Characterization (Projected)

Definitive structural confirmation and purity assessment of this compound relies on standard analytical techniques. While specific spectra for this exact molecule are not publicly available, an expected profile can be projected based on its constituent functional groups and data from analogous structures.[7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons in the 7.5-8.0 ppm region, typically as two doublets due to the para-substitution pattern. The N-propyl groups would exhibit a triplet for the terminal methyl (CH₃) protons around 0.9 ppm, a multiplet for the central methylene (CH₂) protons around 1.6 ppm, and a triplet for the methylene protons adjacent to the nitrogen (N-CH₂) around 3.3 ppm. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon (~168 ppm), aromatic carbons (125-140 ppm), and the aliphatic carbons of the propyl chains (~11, 21, and 46 ppm). The carbon atom attached to the boron (C-B) would also have a characteristic shift.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be expected to show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of 249.11.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (around 1630 cm⁻¹), O-H stretching for the boronic acid (broad band, ~3300 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its boronic acid group.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[10][11][12] The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. The dipropylcarbamoyl group remains intact and can be a key feature of the final product.

The catalytic cycle is a well-established, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[10]

Other Reactions

Beyond Suzuki coupling, boronic acids can participate in other transformations:

-

Chan-Lam Coupling: Formation of carbon-heteroatom bonds (e.g., C-N, C-O) by coupling with amines or alcohols.

-

Diol Protection: Reversible formation of boronate esters with 1,2- or 1,3-diols, a property widely used in carbohydrate sensing and for protecting groups in synthesis.[2][13][14]

-

Dehydration: Thermal dehydration or reaction with a dehydrating agent can lead to the formation of a trimeric anhydride known as a boroxine.[2]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value research areas.

-

Pharmaceutical Synthesis: It serves as a key building block for introducing a functionalized phenyl ring into complex active pharmaceutical ingredients (APIs). The amide group can act as a hydrogen bond donor/acceptor or a point for further modification.[15][16]

-

Medicinal Chemistry: Boron-containing compounds are an emerging class of pharmaceuticals. Furthermore, the ability of boronic acids to interact with diols has been exploited in the design of glucose sensors and targeted drug delivery systems for cancer therapy, as cancer cells often overexpress sialic acid-rich glycoproteins.[13][17]

-

Materials Science: This molecule can be incorporated into polymers and other materials to create functional materials with specific recognition or responsive properties.[14][15][16] For example, PBA-functionalized polymers can exhibit pH- or sugar-responsive behavior.[14][17]

Experimental Protocols and Handling

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[18]

Table 2: GHS Hazard Information

| Hazard | Code | Description | Precaution |

| Skin Irritation | H315 | Causes skin irritation. | P280: Wear protective gloves.[1][18] |

| Eye Irritation | H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][18] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | P261: Avoid breathing dust.[1][18] |

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[18]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[18]

-

Inhalation: Move the individual to fresh air.[18]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[18]

Representative Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic aryl bromide.

Causality of Choices:

-

Catalyst: Pd(PPh₃)₄ is a common, effective Pd(0) catalyst. Other palladium sources can be used.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for transmetalation. Stronger bases may be needed for less reactive halides.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used. Water aids in dissolving the base and facilitates the transmetalation step.[11]

-

Inert Atmosphere: Degassing the reaction mixture with argon or nitrogen is crucial because oxygen can oxidize and deactivate the Pd(0) catalyst.[10]

Step-by-Step Protocol:

-

Reagent Assembly: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands out as a highly functional and versatile reagent. Its primary role as a partner in Suzuki-Miyaura cross-coupling is well-established, providing a reliable route to complex biaryl structures containing a modifiable amide group. Future research will likely focus on expanding its use in the synthesis of novel bioactive compounds, exploring its incorporation into stimuli-responsive "smart" materials, and leveraging its diol-binding properties for the development of more sophisticated diagnostic sensors and targeted therapeutic agents. As the demand for precision and efficiency in chemical synthesis grows, the utility of such well-defined, multifunctional building blocks will continue to increase.

References

- (4-(Dipropylcarbamoyl)phenyl)boronic acid, 98% Purity, C13H20BNO3, 10 grams. (n.d.). A1 Molecules.

- This compound - Safety Data Sheet. (2023). ChemicalBook.

- This compound - SAFETY DATA SHEET. (n.d.). AGF Bioscience.

- This compound | 850568-32-0. (2023). ChemicalBook.

- 4-(Diethylcarbamoyl)phenylboronic acid. (n.d.). Chem-Impex.

- 4-(Methylcarbamoyl)phenylboronic acid. (n.d.). Chem-Impex.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Phenylboronic acid. (n.d.). In Wikipedia.

- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). National Institutes of Health (NIH).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer.

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Springer.

- Phenylboronic Acid-polymers for Biomedical Applications. (n.d.). PubMed.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate.

- Phenylboronic acid(98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. This compound | 850568-32-0 [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 8. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]

- 9. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]

- 18. One moment, please... [afgsci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Dipropylcarbamoyl)phenylboronic Acid

Executive Summary

This guide provides a comprehensive technical overview of 4-(Dipropylcarbamoyl)phenylboronic acid, a key building block in modern organic synthesis and drug development. We delve into its core physicochemical properties, solubility characteristics, and spectroscopic profile. Furthermore, this document outlines detailed protocols for its analytical characterization, discusses its primary applications, and provides essential safety and handling guidelines. This information is curated for researchers, scientists, and professionals in the field of drug development to facilitate its effective and safe utilization in the laboratory.

Introduction

This compound (CAS No. 850568-32-0) is a bifunctional organic compound that features a phenylboronic acid moiety and a dipropylcarbamoyl group.[1][2] This unique structure makes it a valuable reagent, particularly in cross-coupling reactions. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity.[3] The N,N-dipropylcarbamoyl substituent, on the other hand, modulates the compound's electronic properties and enhances its solubility in organic solvents, a feature that can be critical for optimizing reaction conditions.[4] Understanding the fundamental physical and chemical properties of this molecule is paramount for its successful application in the synthesis of complex organic molecules, including novel pharmaceutical agents and materials.

Physicochemical Properties

The physical characteristics of this compound define its behavior in both storage and reaction environments. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 850568-32-0 | [1] |

| Molecular Formula | C₁₃H₂₀BNO₃ | [1][2] |

| Molecular Weight | 249.11 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 120-124 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

The melting point range of 120-124 °C suggests the compound is a crystalline solid at room temperature.[2] Its stability under refrigerated conditions (2-8°C) is typical for boronic acids, which can be susceptible to dehydration or degradation under improper storage.[2]

Solubility Profile

The solubility of a reagent is a critical parameter for its use in synthesis. Phenylboronic acids, in general, exhibit varied solubility depending on the substituents on the phenyl ring. While the boronic acid group imparts some polarity, the overall solubility is heavily influenced by the rest of the molecule.

Based on studies of similar compounds, this compound is expected to have good solubility in polar organic solvents like ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderate solubility in chlorinated solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[5][6] The presence of the dipropyl groups contributes to its affinity for organic media.

Experimental Protocol: Solubility Determination

This protocol describes a standard method for determining the qualitative solubility of the compound in various solvents.

-

Preparation: Dispense approximately 10 mg of this compound into separate, labeled 1.5 mL vials.

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, methanol, acetone, toluene, dichloromethane) to each respective vial.

-

Mixing: Vortex each vial vigorously for 30 seconds at room temperature.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

-

Causality: This method provides a rapid assessment of suitable solvents for reactions, purification, and analytical characterization. The choice of solvents covers a range of polarities to establish a practical solubility profile.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound is essential before its use. A combination of spectroscopic and chromatographic techniques provides a comprehensive analysis.

Caption: Workflow for the analytical characterization of this compound.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl groups (triplets), the methyl protons of the propyl groups (triplets), and the protons of the boronic acid group (a broad singlet).

-

¹³C NMR: The carbon spectrum will confirm the presence of the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the propyl groups. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[7]

-

¹¹B NMR: Boron-11 NMR is specific for observing the boron atom. A single, broad resonance is expected, which confirms the presence of the boronic acid moiety.[7]

Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is dictated by the compound's solubility and the need to avoid overlapping solvent signals with key analyte peaks.

-

Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz). Referencing is done against the residual solvent peak or an internal standard.[7]

5.2 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which should reveal the [M+H]⁺ or [M-H]⁻ ion, confirming the mass of 249.11 g/mol .

5.3 Chromatographic Purity Assessment (HPLC) High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a reverse-phase C18 column. This stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile.

-

Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. It serves as the boronic acid partner, reacting with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental to the construction of biaryl systems, which are common motifs in pharmaceuticals.[3]

Caption: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.

-

Drug Delivery and Sensors: Phenylboronic acids are known to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, such as sugars (e.g., glucose) and certain polyphenolic drugs.[8][9][10] This property is extensively explored for developing glucose-responsive systems for insulin delivery and for creating biosensors.[11][12] The dipropylcarbamoyl group can be used to tune the binding affinity and physical properties of such systems.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Avoid formation of dust and aerosols during handling.[13]

-

Wash hands thoroughly after handling.[15]

Storage:

-

Store in a cool, dry place at 2-8°C.[2]

-

Keep the container tightly closed to prevent moisture absorption and potential hydrolysis or dehydration.[13]

-

Store away from strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

This compound is a well-defined solid compound with distinct physical properties that make it a valuable tool for synthetic chemistry. Its utility in Suzuki-Miyaura coupling is well-established, and its structure lends itself to further exploration in materials science and medicinal chemistry. A thorough understanding of its properties, as detailed in this guide, combined with adherence to strict analytical and safety protocols, will enable researchers to fully leverage its synthetic potential.

References

- (4-(Dipropylcarbamoyl)phenyl)boronic acid, 98% Purity, C13H20BNO3, 10 grams. Google Shopping.

- Phenylboronic acid - SAFETY D

- Phenylboronic acid - Safety D

- This compound | 850568-32-0. ChemicalBook.

- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY D

- 110140 - Phenylboronic acid - Safety D

- phenyl boronic acid - s d fine-chem limited. SDFine.

- 4-(DIPROPYLCARBAMOYL)

- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.

- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC.

- Phenylboronic Acid-polymers for Biomedical Applic

- Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Royal Society of Chemistry.

- Phenylboronic acid – preparation and applic

- Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regul

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 850568-32-0 [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. chemimpex.com [chemimpex.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Dipropylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(dipropylcarbamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Recognizing the importance of this compound in the development of novel therapeutics, this document details two primary, field-proven synthetic strategies: the Grignard reagent-based pathway and the Palladium-catalyzed Miyaura borylation. By elucidating the underlying chemical principles and providing detailed experimental protocols, this guide aims to empower researchers to confidently synthesize and utilize this versatile molecule. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and potential challenges.

Introduction: The Significance of this compound

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals.[1] The title compound, this compound, is of particular interest due to the presence of the N,N-dipropylcarbamoyl moiety. This functional group can influence the molecule's solubility, pharmacokinetic properties, and binding interactions with biological targets. As such, it serves as a key intermediate in the synthesis of bioactive compounds and advanced materials.

Key Properties of this compound:

| Property | Value | Reference |

| CAS Number | 850568-32-0 | [2] |

| Molecular Formula | C₁₃H₂₀BNO₃ | [2] |

| Molecular Weight | 249.11 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 120-124 °C | [3] |

Strategic Approaches to Synthesis: A Comparative Overview

Two principal retrosynthetic disconnections guide the synthesis of this compound. Both strategies commence from a readily available 4-halobenzoyl chloride precursor.

-

Route A: The Grignard Reagent Pathway. This classic organometallic approach involves the formation of a Grignard reagent from a 4-halo-N,N-dipropylbenzamide intermediate, followed by quenching with a trialkyl borate.

-

Route B: The Palladium-Catalyzed Miyaura Borylation. A more modern approach, this method utilizes a palladium catalyst to directly couple a 4-halo-N,N-dipropylbenzamide with a diboron reagent.[4]

The choice between these routes will depend on factors such as available starting materials, functional group tolerance, and desired scale of the reaction.

Synthesis of the Key Intermediate: 4-Bromo-N,N-dipropylbenzamide

Both proposed synthetic routes converge on the necessity of a common intermediate: 4-bromo-N,N-dipropylbenzamide. The synthesis of this precursor is a straightforward amidation reaction.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with dipropylamine. A base, typically triethylamine or pyridine, is employed to scavenge the hydrochloric acid byproduct.

Experimental Protocol

-

To a solution of 4-bromobenzoyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dipropylamine (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords pure 4-bromo-N,N-dipropylbenzamide.

Synthetic Route A: The Grignard Reagent Pathway

This traditional and robust method is a reliable approach for the synthesis of arylboronic acids.

Mechanistic Rationale

The core of this synthesis is the formation of a Grignard reagent by the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromo-N,N-dipropylbenzamide. This organomagnesium species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.

Experimental Workflow Diagram

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

-

Activate magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask under an inert atmosphere with a small crystal of iodine.

-

Add anhydrous THF and a solution of 4-bromo-N,N-dipropylbenzamide (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard formation. The reaction is often initiated with gentle heating.

-

Maintain the reaction at reflux for 1-2 hours after the addition is complete to ensure full conversion to the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by forming a diethanolamine adduct to facilitate purification.[5]

Synthetic Route B: Palladium-Catalyzed Miyaura Borylation

This modern synthetic method offers several advantages, including milder reaction conditions and broader functional group tolerance compared to the Grignard approach.[4]

Mechanistic Rationale

The Miyaura borylation involves a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromo-N,N-dipropylbenzamide) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester. This ester is then hydrolyzed to the boronic acid.

Experimental Workflow Diagram

Caption: Workflow for Miyaura borylation synthesis.

Detailed Experimental Protocol

-

To a reaction vessel, add 4-bromo-N,N-dipropylbenzamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base such as potassium acetate (3.0 eq.).

-

Add a suitable solvent, such as dioxane or DMSO, and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like acetone or THF.

-

Following hydrolysis, extract the product into an organic solvent, dry, and concentrate. The crude boronic acid can then be purified by recrystallization.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration.

-

Recrystallization: A common method involves recrystallization from a suitable solvent system, such as water or an organic solvent mixture (e.g., ethyl acetate/hexanes).

-

Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be easily purified by filtration and then hydrolyzed back to the pure boronic acid.[5]

-

Chromatography: While generally difficult, flash chromatography on silica gel can be employed, sometimes with the addition of a small amount of acid or by using specially treated silica gel to minimize decomposition.

Characterization Data (Expected):

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm. Aliphatic protons of the propyl groups with characteristic splitting patterns. A broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of 125-140 ppm. A carbonyl carbon around 170 ppm. Aliphatic carbons of the propyl groups. |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |

| Melting Point | 120-124 °C |

Safety and Handling

Boronic acids are generally considered to be of low to moderate toxicity. However, standard laboratory safety precautions should always be observed.

-